molecular formula C8H11ClN4 B1425746 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine CAS No. 1139245-04-7

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine

Cat. No.: B1425746
CAS No.: 1139245-04-7
M. Wt: 198.65 g/mol
InChI Key: PTPINXIEDJHJPO-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C8H11ClN4. It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with cyclopentylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to facilitate the substitution of the chlorine atom by the amine group . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary amines, thiols, and alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine group would yield a corresponding amine derivative of the triazine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is unique due to its cyclopentyl substituent, which can impart distinct steric and electronic properties. These properties may enhance its reactivity and specificity in various applications compared to other triazine derivatives.

Properties

IUPAC Name

4-chloro-6-cyclopentyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPINXIEDJHJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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